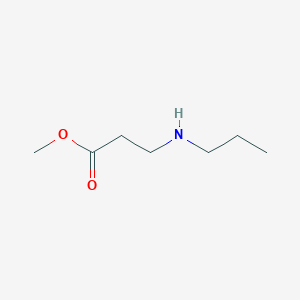

Methyl 3-(propylamino)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(propylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5-8-6-4-7(9)10-2/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEQTSGNHQHPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(propylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for Methyl 3-(propylamino)propanoate, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves aza-Michael addition, a reliable and well-established reaction. This document outlines the reaction, provides a detailed experimental protocol, and presents the expected data in a structured format.

Synthesis Pathway: Aza-Michael Addition

The most direct and common method for synthesizing this compound is the aza-Michael addition of propylamine to methyl acrylate. This reaction is an example of a conjugate addition where the amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound.

The reaction is typically carried out in a suitable solvent, and while it can proceed without a catalyst, it is often facilitated by one to improve reaction rates and yields. For the purpose of this guide, a non-catalyzed reaction is detailed, which simplifies the purification process.

Reaction Scheme:

Caption: Aza-Michael addition of propylamine to methyl acrylate.

Experimental Protocol

This protocol is based on established procedures for similar aza-Michael additions.[1]

Materials:

-

Propylamine

-

Methyl acrylate

-

Methanol (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with propylamine (1.0 eq). Methanol is added as a solvent. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Methyl Acrylate: Methyl acrylate (1.1 eq) is added dropwise to the stirred solution of propylamine over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data associated with this synthesis.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Propylamine | C₃H₉N | 59.11 | 107-10-8 |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | 96-33-3 |

| This compound | C₇H₁₅NO₂ | 145.20 | 5036-62-4[2] |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Solvent | Methanol |

| Molar Ratio (Amine:Acrylate) | 1 : 1.1 |

| Typical Yield | 85 - 95% |

| Purity (post-distillation) | > 98% |

Safety Considerations

-

Propylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Methyl Acrylate: Flammable liquid and vapor. Toxic if inhaled. Causes skin irritation.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult additional literature and adapt the protocol as needed for their specific applications.

References

An In-depth Technical Guide to N-propyl-beta-alanine methyl ester (CAS 5036-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl-beta-alanine methyl ester, with the CAS number 5036-62-4, is a derivative of the naturally occurring beta-amino acid, beta-alanine. While specific research on this compound is limited, its structural similarity to other biologically active beta-alanine derivatives suggests potential applications in various fields, including pharmacology and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes based on established chemical principles, and potential biological activities inferred from related compounds. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into the properties and applications of N-propyl-beta-alanine methyl ester.

Chemical and Physical Properties

A summary of the key physicochemical properties for N-propyl-beta-alanine methyl ester is presented in Table 1. These values are calculated based on its chemical structure and provide essential information for handling, characterization, and experimental design.

| Property | Value | Source |

| CAS Number | 5036-62-4 | Internal Verification |

| Molecular Formula | C₇H₁₅NO₂ | Calculated |

| Molecular Weight | 145.20 g/mol | Calculated |

| IUPAC Name | methyl 3-(propylamino)propanoate | Standard Nomenclature |

| Canonical SMILES | CCCNCCC(=O)OC | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents | Inferred from similar compounds |

Synthesis of N-propyl-beta-alanine methyl ester

While specific literature detailing the synthesis of N-propyl-beta-alanine methyl ester is scarce, two primary and highly efficient methods for the synthesis of N-alkylated beta-alanine esters can be proposed: the Michael Addition and Reductive Amination.

Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1] This method offers a straightforward and atom-economical route to N-propyl-beta-alanine methyl ester. The proposed reaction scheme is depicted below.

Caption: Proposed synthesis of N-propyl-beta-alanine methyl ester via Michael Addition.

Experimental Protocol (Representative):

-

To a solution of methyl acrylate (1.0 eq) in methanol, add propylamine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-propyl-beta-alanine methyl ester.

Reductive Amination

Reductive amination involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to the corresponding amine.[2] This two-step, one-pot reaction is a versatile method for synthesizing N-alkylated amines.[3][4]

Caption: Proposed synthesis of N-propyl-beta-alanine methyl ester via Reductive Amination.

Experimental Protocol (Representative):

-

Dissolve beta-alanine methyl ester hydrochloride (1.0 eq) and propanal (1.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-propyl-beta-alanine methyl ester.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological effects of N-propyl-beta-alanine methyl ester is not currently available. However, based on the known activities of beta-alanine and its derivatives, we can infer potential areas of interest for future research.

Beta-alanine is a well-known precursor to the dipeptide carnosine (beta-alanyl-L-histidine), which plays a crucial role in intracellular pH buffering in muscle tissue.[5] Supplementation with beta-alanine has been shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity exercise.[5] Furthermore, beta-alanine and its derivatives have been investigated for their roles in neurotransmission and as potential therapeutic agents. For example, some beta-alanine derivatives have been identified as glucagon receptor antagonists, suggesting a potential role in the management of diabetes.[6]

The N-propyl and methyl ester modifications in the target molecule could influence its pharmacokinetic and pharmacodynamic properties. The increased lipophilicity due to the propyl group may enhance its ability to cross cell membranes, including the blood-brain barrier. The methyl ester group is likely to be hydrolyzed by esterases in the body, releasing N-propyl-beta-alanine.

A hypothetical signaling pathway, based on the known effects of beta-alanine on cellular metabolism and gene expression, is presented below. This pathway is speculative and requires experimental validation for N-propyl-beta-alanine methyl ester.

Caption: Hypothetical signaling pathway for N-propyl-beta-alanine methyl ester.

Future Directions

The lack of specific data on N-propyl-beta-alanine methyl ester highlights a significant opportunity for research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic protocol followed by comprehensive spectroscopic characterization (NMR, IR, MS).

-

In Vitro Biological Screening: Evaluation of its activity in various cell-based assays, such as receptor binding assays (e.g., for glucagon receptors) and metabolic assays.

-

Pharmacokinetic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

-

Pharmacological Evaluation: Investigation of its effects in preclinical models of diseases where beta-alanine derivatives have shown promise, such as metabolic disorders or neurological conditions.

Conclusion

N-propyl-beta-alanine methyl ester is a chemical entity with unexplored potential. Based on established synthetic methodologies for related compounds, its preparation is feasible. The biological activities of beta-alanine and its derivatives provide a rational basis for investigating the pharmacological properties of this molecule. This guide serves as a starting point for researchers and drug development professionals interested in exploring the scientific landscape of N-propyl-beta-alanine methyl ester and unlocking its potential applications.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. shokubai.org [shokubai.org]

- 4. WO2017133913A1 - Reductive alkylation of amines with orthocarboxylic acid esters - Google Patents [patents.google.com]

- 5. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl 3-(propylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Methyl 3-(propylamino)propanoate. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a secondary amine ester with the molecular formula C7H15NO2. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5036-62-4 |

| Canonical SMILES | CCCNCCC(=O)OC |

| InChI Key | GDEQTSGNHQHPLZ-UHFFFAOYSA-N |

| Appearance | Expected to be a liquid |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Expected to be soluble in organic solvents |

Synthesis

The primary method for the synthesis of this compound is the Michael addition of propylamine to methyl acrylate. This reaction is a classic example of a conjugate addition where the amine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ester.

Experimental Protocol: Michael Addition of Propylamine to Methyl Acrylate

This protocol is adapted from a general procedure for the Michael addition of amines to acrylates.

Materials:

-

Propylamine

-

Methyl acrylate

-

Methanol (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve propylamine (1.0 equivalent) in methanol.

-

To this solution, add methyl acrylate (1.0 to 1.2 equivalents) dropwise at room temperature with stirring. The reaction is exothermic, and cooling may be necessary to maintain the desired reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating under reflux may be applied.

-

Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted or based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum would show characteristic signals for the propyl group, the ethyl chain of the propanoate moiety, and the methyl ester group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | triplet | 3H | -CH₂-CH₂-CH₃ |

| ~1.5 | sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~2.5 | triplet | 2H | -CH₂ -CH₂-CH₃ |

| ~2.6 | triplet | 2H | -NH-CH₂ -CH₂-COOCH₃ |

| ~2.8 | triplet | 2H | -NH-CH₂-CH₂ -COOCH₃ |

| ~3.7 | singlet | 3H | -COOCH₃ |

| Broadband | singlet | 1H | -NH - |

¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~11 | -CH₂-CH₂-CH₃ |

| ~23 | -CH₂-CH₂ -CH₃ |

| ~35 | -NH-CH₂-CH₂ -COOCH₃ |

| ~48 | -NH-CH₂ -CH₂-COOCH₃ |

| ~51 | -CH₂ -CH₂-CH₃ |

| ~52 | -COOCH₃ |

| ~173 | C =O |

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretch (secondary amine) |

| 2850-2960 | Strong | C-H stretch (alkane) |

| 1735-1750 | Strong | C=O stretch (ester) |

| 1160-1210 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 145. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or cleavage of the C-C bonds adjacent to the nitrogen atom.

| m/z | Possible Fragment Ion |

| 145 | [M]⁺ |

| 114 | [M - OCH₃]⁺ |

| 86 | [CH₂=N⁺H-CH₂CH₂CH₃] |

| 59 | [COOCH₃]⁺ |

Molecular Structure Visualization

The following diagram illustrates the 2D molecular structure of this compound.

An In-depth Technical Guide to Methyl 3-(propylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(propylamino)propanoate is a secondary amine ester with the IUPAC name this compound.[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for a representative synthesis, and a discussion of its potential applications based on related compounds. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included for comparative purposes.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models.[1] Experimental data for closely related compounds are provided for comparison.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C7H15NO2 | PubChem[1] |

| Molecular Weight | 145.20 g/mol | PubChem[1] |

| CAS Number | 5036-62-4 | PubChem[1] |

| Canonical SMILES | CCCNCCC(=O)OC | PubChem[1] |

| InChI Key | GDEQTSGNHQHPLZ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

Table 2: Experimental Physical Properties of Related Amino Esters

| Compound | Boiling Point (°C) | Density (g/mL) | Source |

| Methyl 3-(dimethylamino)propionate | 152-154 | 0.917 (at 25 °C) | Sigma-Aldrich |

| Methyl 3-(N-benzylamino)propionate | 145-147 (at 7 mmHg) | 1.049 (Predicted) | ChemicalBook[2] |

Experimental Protocols

Synthesis of Methyl 3-(methylamino)propanoate (Analogous Protocol)

This procedure describes the synthesis of methyl 3-(methylamino)propanoate, which can be adapted for the synthesis of this compound by substituting methylamine with propylamine.

Reaction Scheme:

Materials:

-

Methyl acrylate

-

Methylamine solution (e.g., 2M in tetrahydrofuran)

-

Methanol

Procedure: [3]

-

Dissolve methyl acrylate (10 g, 116 mmol) in methanol (20 mL).

-

Cool the solution to -20 °C in an appropriate cooling bath.

-

Slowly add a methylamine solution (2M in tetrahydrofuran, 90 mL, 180 mmol) to the cooled methyl acrylate solution using an addition funnel, while maintaining the reaction temperature at -20 °C and stirring the mixture.

-

Continue stirring the reaction mixture at -20 °C for 2 hours.

-

After the reaction is complete, remove the solvent under reduced pressure (vacuum).

-

The resulting residue can be purified by distillation under reduced pressure (e.g., 45 °C at 5 Torr for methyl 3-(methylamino)propionate) to yield the pure product.

Applications in Research and Drug Development

Specific applications for this compound in drug development are not extensively documented. However, compounds with similar structural motifs, such as β-amino esters, are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, related compounds are used in the preparation of precursors for analgesics. The propylamine moiety and the methyl ester group offer sites for further chemical modification, making it a potentially useful building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound based on the analogous protocol.

Caption: A generalized workflow for the synthesis of this compound.

References

Physical and chemical properties of "Methyl 3-(propylamino)propanoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(propylamino)propanoate is a secondary amino ester with potential applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its expected reactivity and stability. This document is intended to serve as a foundational resource for researchers and professionals working with this and related compounds.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 145.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5036-62-4 | ChemicalBook[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| XLogP3 | 0.5 | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a standard and reliable method for its preparation is the aza-Michael addition of propylamine to methyl acrylate. This reaction is a well-established method for the synthesis of β-amino esters.[3]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Aza-Michael Addition

This protocol is adapted from a similar synthesis of methyl 3-(methylamino)propanoate and is expected to yield the desired product.

Materials:

-

Methyl acrylate

-

Propylamine

-

Methanol (or another suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methyl acrylate (1.0 equivalent) in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add propylamine (1.0-1.2 equivalents) dropwise to the stirred solution via the addition funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of the synthesized compound. While specific spectra for this compound are not widely available, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Triplet for the methyl protons of the propyl group (~0.9 ppm).- Sextet for the methylene protons adjacent to the methyl group of the propyl chain (~1.5 ppm).- Triplet for the methylene protons attached to the nitrogen (~2.5 ppm).- Triplet for the methylene protons adjacent to the nitrogen on the propanoate chain (~2.8 ppm).- Triplet for the methylene protons adjacent to the carbonyl group (~2.5 ppm).- Singlet for the methyl ester protons (~3.7 ppm).- Broad singlet for the N-H proton. |

| ¹³C NMR | - Signal for the methyl carbon of the propyl group (~11 ppm).- Signal for the methylene carbon adjacent to the methyl group of the propyl chain (~23 ppm).- Signal for the methylene carbon attached to the nitrogen (~50 ppm).- Signal for the methylene carbon adjacent to the nitrogen on the propanoate chain (~45 ppm).- Signal for the methylene carbon adjacent to the carbonyl group (~35 ppm).- Signal for the methyl ester carbon (~52 ppm).- Signal for the carbonyl carbon (~173 ppm). |

| IR Spectroscopy | - N-H stretch (~3300-3500 cm⁻¹).- C-H stretches (aliphatic) (~2850-2960 cm⁻¹).- C=O stretch (ester) (~1740 cm⁻¹).- C-N stretch (~1100-1250 cm⁻¹).- C-O stretch (ester) (~1170-1250 cm⁻¹). |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 145.- Common fragments corresponding to the loss of the methoxy group (M-31), the propyl group (M-43), and other characteristic fragments. |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the presence of a secondary amine and an ester functional group.

Reactivity of the Amine Group

The secondary amine is nucleophilic and basic. It can undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.[4]

-

Alkylation: Reaction with alkyl halides to form tertiary amines.[4]

-

Salt Formation: Reaction with acids to form ammonium salts.

Reactivity of the Ester Group

The ester group is susceptible to nucleophilic acyl substitution. Key reactions include:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-(propylamino)propanoic acid) under either acidic or basic conditions. Enzymatic hydrolysis is also a possibility for β-amino esters.[5][6][7]

-

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester.

-

Aminolysis: Reaction with ammonia or a primary or secondary amine to form an amide.

Stability

-

Thermal Stability: Amino esters can exhibit varying degrees of thermal stability. Decomposition pathways may involve intramolecular cyclization or other degradation reactions at elevated temperatures. The presence of the amino group can influence the thermal stability of the ester.[8]

-

Hydrolytic Stability: As a β-amino ester, it is expected to be susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis can be influenced by the steric and electronic environment around the ester group.[9] Poly(β-amino esters) are known for their biodegradability due to the hydrolysis of the ester backbone.[3][10]

Potential Applications and Biological Relevance

Derivatives of β-alanine have shown a range of biological activities. β-Alanine itself is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering properties in muscle and brain tissue.[11][12] N-alkylated β-alanine esters are intermediates in the synthesis of various biologically active molecules and have been explored in the development of materials for drug delivery and theranostics.

Signaling Pathway Diagram (Hypothetical)

Given the structural similarity to β-alanine, it is plausible that this compound or its hydrolysis product could interact with pathways influenced by β-alanine and its derivatives.

Caption: Hypothetical metabolic pathway of this compound.

This diagram illustrates a potential metabolic fate where the compound is hydrolyzed intracellularly to its corresponding β-amino acid, which might then interact with carnosine synthesis pathways, potentially leading to antioxidant and pH-buffering effects. This pathway is speculative and requires experimental validation.

Conclusion

This compound is a compound with interesting chemical features that make it a valuable building block in organic synthesis and a candidate for further investigation in medicinal chemistry and materials science. This guide has provided a summary of its known properties, a plausible and detailed synthesis protocol, and an overview of its expected chemical behavior. Further experimental investigation is required to fully elucidate its physical properties, spectroscopic data, and biological activities.

References

- 1. This compound | C7H15NO2 | CID 10630640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5036-62-4 [chemicalbook.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. 42313-51-9|Methyl 3-(isopropylamino)propanoate|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Spectral Data of Methyl 3-(propylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for Methyl 3-(propylamino)propanoate, a molecule of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies to offer insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on established spectroscopic principles and computational models and should be considered as estimations. Experimental verification is recommended for definitive structural elucidation.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| a | 0.92 | Triplet | 7.4 |

| b | 1.51 | Sextet | 7.4 |

| c | 2.58 | Triplet | 7.2 |

| d | 2.85 | Triplet | 6.8 |

| e | 2.50 | Triplet | 6.8 |

| f | 3.67 | Singlet | - |

| g | ~1.5-2.0 (broad) | Singlet (broad) | - |

Note: The chemical shift of the N-H proton (g) can be highly variable and may be broadened due to exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| 1 | 11.6 |

| 2 | 23.1 |

| 3 | 51.9 |

| 4 | 48.7 |

| 5 | 35.2 |

| 6 | 173.2 |

| 7 | 51.6 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| N-H (secondary amine) | 3300 - 3500 (broad) | Stretching |

| C-H (alkane) | 2850 - 2960 | Stretching |

| C=O (ester) | 1735 - 1750 | Stretching |

| C-N | 1020 - 1250 | Stretching |

| C-O (ester) | 1000 - 1300 | Stretching |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 145 | [M]⁺ (Molecular Ion) |

| 114 | [M - OCH₃]⁺ |

| 102 | [M - C₃H₇]⁺ |

| 88 | [CH₃CH₂CH₂NHCH₂]⁺ |

| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for a liquid sample such as this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the sample.

-

Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition:

-

The instrument is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Parameters such as spectral width, acquisition time, relaxation delay, and number of scans are optimized.

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the instrument's sample compartment.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: The liquid sample is diluted in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer.

-

For EI, the sample is vaporized and bombarded with a high-energy electron beam.

-

For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectral data analysis and the predicted fragmentation pathways for this compound.

Stability and Storage of Methyl 3-(propylamino)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(propylamino)propanoate. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's chemical stability, potential degradation pathways, and best practices for storage and handling to ensure its integrity for research and development activities.

Chemical Profile and General Stability

This compound is a β-amino ester characterized by the presence of a secondary amine and a methyl ester functional group. The stability of this molecule is intrinsically linked to the reactivity of these groups. While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, its stability profile can be inferred from the known chemical behavior of similar β-amino esters and related small molecules.

Generally, the compound is considered to be relatively stable under standard ambient conditions when stored properly. However, it is susceptible to degradation under specific environmental stresses, primarily through hydrolysis, and to a lesser extent, through thermal and photodegradation.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended based on available Safety Data Sheets (SDS) for this and structurally related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1][2] | Prevents exposure to moisture, which can lead to hydrolysis, and atmospheric contaminants. |

| Light Exposure | Protect from light. | Although specific photostability data is limited, aliphatic amines and esters can be susceptible to photodegradation. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Mitigates the risk of oxidative degradation. |

| Handling | Handle in accordance with good industrial hygiene and safety practices.[1] Use in a well-ventilated area.[1][2] | Minimizes exposure and ensures personnel safety. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester linkage and, to a lesser extent, oxidation of the secondary amine.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 3-(propylamino)propanoic acid and methanol. The presence of the secondary amine in the molecule can influence the rate of hydrolysis.

References

In-Depth Technical Guide to the Material Safety of Methyl 3-(propylamino)propanoate

Disclaimer: A comprehensive, official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Methyl 3-(propylamino)propanoate (CAS No. 5036-62-4) was not publicly available at the time of this writing. The following information has been compiled from publicly accessible databases and safety guidelines for structurally related compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a manufacturer-provided SDS.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C7H15NO2.[1] It is classified as an amino ester. Due to the limited availability of experimental data, many of the physical and chemical properties are computed.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | ChemicalBook[1] |

| Molecular Weight | 145.2 g/mol | ChemicalBook[1] |

| CAS Number | 5036-62-4 | ChemicalBook[1] |

| Appearance | Not Available | - |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| Solubility | Not Available | - |

| Flash Point | Not Available | - |

Hazard Identification and Toxicological Information

Table 2: GHS Hazard Information for a Related Isomer (Methyl 3-[(propan-2-yl)amino]propanoate)

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: GHS classification for Methyl 3-[(propan-2-yl)amino]propanoate as provided by ECHA C&L Inventory.

Based on these classifications, this compound should be handled as a substance that is potentially harmful if ingested, and capable of causing skin, eye, and respiratory irritation.

Table 3: Summary of Toxicological Data (Predicted/Inferred)

| Effect | Finding | Precautionary Measures |

| Acute Oral Toxicity | Potentially harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |

| Eye Irritation | May cause serious eye damage. | Wear safety glasses with side-shields or goggles. |

| Respiratory Irritation | May cause respiratory tract irritation. | Use in a well-ventilated area or with a fume hood. |

Experimental Protocols: Safe Handling and Storage

Given the potential hazards, the following general protocols are recommended for handling this compound in a laboratory setting.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

3.2 Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

3.3 Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in the original container, tightly sealed.

Emergency Procedures: Spill and Exposure

A systematic approach is crucial in the event of a chemical spill. The following workflow outlines a general procedure for a manageable laboratory spill. For large or unmanageable spills, evacuate the area and contact emergency services.

Caption: Workflow for a laboratory chemical spill response.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

An In-depth Technical Guide to N-propyl-beta-alanine methyl ester: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl-beta-alanine methyl ester, scientifically known as methyl 3-(propylamino)propanoate, is a derivative of the naturally occurring beta-amino acid, β-alanine. While β-alanine itself is extensively studied for its role as a precursor to carnosine and its impact on muscle performance, the specific N-propylated ester derivative remains a compound of niche interest with limited publicly available data. This guide synthesizes the available information on its chemical properties, proposes a detailed synthesis protocol based on established chemical reactions, and explores its historical context within the broader field of amino acid chemistry. Due to a notable absence of dedicated research on this specific molecule, this paper will also draw logical parallels from closely related N-substituted β-alanine esters to infer potential areas of application and biological activity.

Introduction

β-Amino acids and their derivatives are of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can enhance proteolytic stability and induce specific conformational constraints, making them valuable building blocks for peptidomimetics. N-alkylation of amino acids is a common strategy to modulate their physicochemical properties, such as lipophilicity and basicity, which can in turn influence their pharmacokinetic and pharmacodynamic profiles.

N-propyl-beta-alanine methyl ester falls into this category of modified amino acids. However, a comprehensive review of the scientific literature reveals a significant gap in the dedicated study of this particular compound. This guide aims to provide a thorough overview of what is known and what can be reasonably inferred about N-propyl-beta-alanine methyl ester, catering to a technical audience in the research and development sector.

Chemical Properties and Data

N-propyl-beta-alanine methyl ester is identified by the CAS number 5036-62-4. Its fundamental chemical properties are summarized in the table below, primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 145.20 g/mol | PubChem[1] |

| Canonical SMILES | CCCNCCC(=O)OC | PubChem[1] |

| InChI Key | GDEQTSGNHQHPLZ-UHFFFAOYSA-N | PubChem[1] |

Discovery and History

The specific discovery and historical timeline of N-propyl-beta-alanine methyl ester are not well-documented in publicly accessible scientific literature. It is reasonable to surmise that its first synthesis was likely achieved through the application of the well-established Michael addition reaction, a cornerstone of organic chemistry since its discovery by Arthur Michael in 1887.[2][3][4] This reaction provides a straightforward and efficient method for the formation of carbon-nitrogen bonds.

The broader history of its parent molecule, β-alanine, is more extensively recorded. While the synthesis of various amino acids dates back to the 19th century, the focused study of N-alkylated β-alanine derivatives is a more recent development, driven by the needs of medicinal chemistry and materials science for functionalized monomers.[5][6] The synthesis of N-substituted β-alanine derivatives is often reported in the context of creating novel polymers or as intermediates in the synthesis of more complex bioactive molecules.[7]

The existence of patents associated with the chemical structure of this compound suggests its use as an intermediate or a component in proprietary formulations, though the specific applications are not detailed in the available literature.

Experimental Protocols: Synthesis

The most logical and widely applicable method for the synthesis of N-propyl-beta-alanine methyl ester is the aza-Michael addition of n-propylamine to methyl acrylate. This reaction is typically straightforward and can be performed under mild conditions.

Proposed Synthetic Scheme

Caption: Proposed synthesis of N-propyl-beta-alanine methyl ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is a "best practice" formulation based on general procedures for similar Michael additions.

Materials:

-

n-Propylamine

-

Methyl acrylate

-

Methanol (or other suitable solvent)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.0 equivalent) in methanol.

-

Addition of Reactant: Cool the solution in an ice bath. Slowly add methyl acrylate (1.0 to 1.1 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude product in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting oil can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: Based on similar reactions reported in the literature, yields are expected to be in the range of 70-95%.

Potential Biological Activities and Signaling Pathways (Inferred)

There is no specific data in the scientific literature detailing the biological activities or signaling pathway interactions of N-propyl-beta-alanine methyl ester. However, based on the activities of related N-substituted β-amino acids, some potential areas of interest can be inferred:

-

Peptidomimetic Scaffolds: As an N-substituted β-amino acid, it could be incorporated into peptide chains to increase their resistance to enzymatic degradation and to explore novel three-dimensional structures for targeting protein-protein interactions.

-

Drug Delivery: The propyl group increases the lipophilicity of the β-alanine backbone, which could be exploited in the design of prodrugs or drug delivery systems to enhance membrane permeability.

-

GABA Receptor Modulation: Given the structural similarity of β-alanine to γ-aminobutyric acid (GABA), it is plausible that N-substituted derivatives might exhibit some activity at GABA receptors, although this is purely speculative without experimental evidence.

It is crucial to emphasize that these are hypothetical applications, and any biological activity would need to be confirmed through rigorous experimental testing.

Hypothetical Experimental Workflow for Biological Evaluation

Caption: A logical workflow for the biological evaluation of the compound.

Conclusion

N-propyl-beta-alanine methyl ester is a simple derivative of β-alanine for which there is a significant lack of specific scientific data regarding its discovery, history, and biological function. Its synthesis is readily achievable through the Michael addition, a robust and well-understood reaction. While its specific applications remain undefined in the public domain, its chemical structure suggests potential utility in the fields of medicinal chemistry as a building block for peptidomimetics or in the development of drug delivery systems. This guide provides a foundational understanding of the compound based on available chemical data and logical inferences from related molecules, highlighting a clear opportunity for further research to elucidate its properties and potential applications. Future studies should focus on its synthesis, purification, and comprehensive biological screening to determine if it possesses any valuable pharmacological activities.

References

- 1. This compound | C7H15NO2 | CID 10630640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Michael addition reaction - Wikiwand [wikiwand.com]

- 3. Arthur Michael (1853–1942): The Michael Addition Reaction - SYNFORM - Thieme Chemistry [thieme.de]

- 4. researchgate.net [researchgate.net]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel cryptophycin analogs with modification in the beta-alanine region - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Experimental Aspects of Methyl 3-(propylamino)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of Methyl 3-(propylamino)propanoate, a β-amino acid ester. Due to the limited availability of specific research data for this compound, this document combines known information with data from closely related analogs to provide a thorough understanding for research and development purposes. The guide covers the compound's chemical and physical properties, a general synthesis protocol, and discusses potential biological activities based on the broader class of β-amino acid derivatives. Methodologies for characterization and biological evaluation are also presented, offering a framework for future studies.

Introduction

This compound (CAS No. 5036-62-4) is a β-amino acid ester with potential applications in organic synthesis and medicinal chemistry. β-amino acids and their derivatives are of significant interest due to their unique structural properties and diverse biological activities. They serve as building blocks for peptidomimetics, which can exhibit enhanced stability against enzymatic degradation compared to their α-amino acid counterparts. This guide aims to consolidate the available information on this compound and provide a basis for further investigation into its properties and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 145.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 5036-62-4 | ChemicalBook[2] |

| Synonyms | N-propyl-β-alanine methyl ester | ChemicalBook[2] |

| Predicted XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis Protocol

A common method for the synthesis of this compound is the aza-Michael addition of propylamine to methyl acrylate. This reaction is typically straightforward and can be performed under mild conditions.

Reaction: Propylamine + Methyl Acrylate → this compound

Experimental Protocol (General Procedure):

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve propylamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Reaction Initiation: Cool the solution in an ice bath. Add methyl acrylate (1.0-1.2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Representative Data)

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.60 - 3.70 | Singlet | 3H |

| -C(=O)CH₂- | 2.40 - 2.50 | Triplet | 2H |

| -CH₂NH- | 2.70 - 2.80 | Triplet | 2H |

| -NHCH₂CH₂- | 2.50 - 2.60 | Triplet | 2H |

| -CH₂CH₃ | 1.40 - 1.50 | Sextet | 2H |

| -CH₃ | 0.85 - 0.95 | Triplet | 3H |

| -NH- | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| -C=O | 172 - 174 |

| -OCH₃ | 51 - 52 |

| -C(=O)CH₂- | 35 - 37 |

| -CH₂NH- | 45 - 47 |

| -NHCH₂CH₂- | 50 - 52 |

| -CH₂CH₃ | 22 - 24 |

| -CH₃ | 11 - 12 |

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a C=O stretch for the ester at ~1735 cm⁻¹, an N-H bend at ~1560 cm⁻¹, and C-N stretching in the range of 1100-1300 cm⁻¹.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of β-amino acids and their derivatives are known to possess a range of biological activities. These compounds can act as mimics of natural amino acids and peptides, potentially interacting with various biological targets.

Potential Areas of Activity:

-

Antimicrobial and Antifungal Activity: β-amino acid derivatives have been shown to exhibit antibacterial and antifungal properties.

-

Enzyme Inhibition: Due to their structural similarity to natural substrates, they may act as inhibitors of enzymes such as proteases.

-

GABA Receptor Modulation: β-alanine is structurally related to the neurotransmitter GABA (γ-aminobutyric acid). N-substituted derivatives could potentially modulate GABAergic signaling.

Conclusion and Future Directions

This compound is a simple β-amino acid ester with potential for further exploration in various fields of chemistry and drug discovery. This guide has summarized the currently available information and provided a framework for its synthesis and characterization. Future research should focus on obtaining detailed experimental data for this specific compound, including comprehensive spectroscopic analysis and a systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this compound and its derivatives.

References

Methyl 3-(propylamino)propanoate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(propylamino)propanoate, a secondary amine-containing β-amino acid ester, represents a class of compounds with potential applications in synthetic chemistry and drug discovery. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties. Due to the limited specific research on this compound, this document also draws upon data from closely related analogs to infer its probable synthetic routes, spectroscopic characteristics, and potential biological significance. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of N-alkylated β-amino acid esters.

Introduction

β-amino acids and their derivatives are of significant interest in medicinal chemistry and materials science. The introduction of an additional carbon in the backbone compared to their α-amino acid counterparts imparts unique conformational properties and resistance to enzymatic degradation. This compound, also known as N-propyl-β-alanine methyl ester, is a simple yet representative member of the N-alkylated β-amino acid ester family. While specific studies on this molecule are scarce, its structural motifs are present in various biologically active compounds. This review consolidates the known information about this compound and provides inferred knowledge based on analogous compounds to guide future research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been primarily determined through computational methods and are available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 145.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5036-62-4 | PubChem[1] |

| SMILES | CCCNCCC(=O)OC | PubChem[1] |

| XLogP3-AA (LogP) | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 145.110278721 g/mol | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Michael Addition

The synthesis would involve the conjugate addition of the primary amine (n-propylamine) to the α,β-unsaturated ester (methyl acrylate).

References

An In-depth Technical Guide to Methyl 3-(propylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(propylamino)propanoate, also known as N-propyl-β-alanine methyl ester, is a secondary amine-containing ester. This class of compounds, β-amino esters, are valuable building blocks in organic synthesis and are of interest in medicinal chemistry. Their structural motif is present in various biologically active molecules and can serve as a precursor for the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, a proposed synthesis protocol, and expected analytical characterization. Due to the limited availability of experimental data for this specific compound, some information presented is based on computational predictions and data from structurally related molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data is computationally predicted and awaits experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | N-propyl-beta-alanine methyl ester, Methyl 3-(propylamino)-propionate | [1] |

| CAS Number | 5036-62-4 | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Boiling Point | Data not available (Predicted) | |

| Melting Point | Data not available | |

| Density | Data not available (Predicted) | |

| Solubility | Data not available | |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis

Experimental Protocol: Aza-Michael Addition

Reaction:

Materials:

-

Propylamine

-

Methyl acrylate

-

Methanol (or other suitable solvent like tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Cooling bath (e.g., ice-water or dry ice-acetone)

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

In a round-bottom flask, dissolve methyl acrylate in methanol and cool the solution to -20 °C to 0 °C using a cooling bath.[2]

-

Slowly add propylamine to the stirred solution via an addition funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained.

-

After the addition is complete, allow the reaction to stir at a low temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is deemed complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Spectroscopic Characterization

While experimental spectra for this compound are not available in public databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group protons (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen), two triplets for the ethylene bridge protons, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear furthest downfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

-

A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

-

Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

-

A strong, sharp absorption band around 1740 cm⁻¹ due to the C=O stretching of the ester group.

-

C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage at the C-C bonds adjacent to the nitrogen atom.

Reactivity and Potential Applications

Reactivity Profile

This compound possesses two primary reactive sites: the secondary amine and the ester functional group.

-

Amine Reactivity: The secondary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and reaction with aldehydes and ketones to form enamines or undergo reductive amination.

-

Ester Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-propyl-β-alanine. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Applications in Drug Development

While specific applications of this compound in drug development are not documented, β-amino esters are recognized as important intermediates in the synthesis of pharmaceuticals. They are precursors to β-lactams, peptides, and other nitrogen-containing heterocyclic compounds that form the core of many therapeutic agents. The N-propyl group can influence the lipophilicity and metabolic stability of a potential drug candidate.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on similar aliphatic amines and esters, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Visualizations

Synthesis Pathway

Caption: Aza-Michael addition for the synthesis of this compound.

Analytical Workflow

Caption: Proposed workflow for the purification and characterization of the final product.

References

Methodological & Application

Application Note and Protocol for the Synthesis of Methyl 3-(propylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-(propylamino)propanoate, a secondary amine ester derivative. The synthesis is achieved through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This protocol outlines the required reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the target compound. Additionally, expected analytical data for the characterization of the final product are discussed. This guide is intended for laboratory professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. Its structure, featuring a secondary amine and an ester functional group, makes it a versatile building block for various chemical transformations. The synthesis of this compound is typically achieved via a Michael addition of propylamine to methyl acrylate. This reaction is generally straightforward, efficient, and amenable to scale-up, making it a practical route for obtaining the desired product. This application note provides a comprehensive protocol for this synthesis, enabling researchers to produce this compound with a high degree of purity.

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic addition of propylamine to the β-carbon of methyl acrylate.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the Michael addition of amines to acrylates.

Materials and Equipment:

-

Propylamine (C₃H₉N)

-

Methyl acrylate (C₄H₆O₂)

-

Methanol (CH₃OH, anhydrous)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (optional, for reactions at elevated temperatures)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Mass spectrometer

-

Infrared spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve propylamine (1.0 equivalent) in anhydrous methanol (2-3 mL per mmol of propylamine).

-

Addition of Methyl Acrylate: Cool the solution to 0 °C using an ice bath. Add methyl acrylate (1.0-1.2 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Drying: Dry the purified product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product as a liquid.

Data Presentation

The following table summarizes the key parameters and expected results for the synthesis of this compound.

| Parameter | Value |

| Reactants | Propylamine, Methyl Acrylate |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Product Molecular Formula | C₇H₁₅NO₂[1] |

| Product Molecular Weight | 145.20 g/mol [1] |

| Expected Yield | 70 - 90% (typical for Michael additions of amines) |

| Appearance | Colorless to pale yellow liquid |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen), two triplets for the ethylene bridge of the propanoate moiety, and a singlet for the methyl ester group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield region (around 172 ppm).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (145.20 g/mol ).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (around 2800-3000 cm⁻¹), and a strong absorption for the C=O of the ester group (around 1735 cm⁻¹).

Safety Precautions

-

Propylamine and methyl acrylate are flammable and toxic. Handle these reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methanol is toxic and flammable. Avoid inhalation and contact with skin.

-

Follow standard laboratory safety procedures when conducting the experiment.

By following this detailed protocol, researchers can reliably synthesize and characterize this compound for its use in further scientific investigations.

References

Methyl 3-(propylamino)propanoate: A Versatile Building Block in Organic Synthesis

Introduction

Methyl 3-(propylamino)propanoate, a β-amino acid ester, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a secondary amine and a methyl ester, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. This is particularly true in the development of novel heterocyclic compounds and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). This application note provides a comprehensive overview of the utility of this compound in organic synthesis, including its preparation and key applications, supplemented with detailed experimental protocols and reaction diagrams.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 5036-62-4 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not explicitly reported, but expected to be distillable under reduced pressure. |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the aza-Michael addition of propylamine to methyl acrylate. This reaction is typically performed in a suitable solvent and can be carried out with or without a catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propylamine

-

Methyl acrylate

-

Methanol (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

Procedure:

-